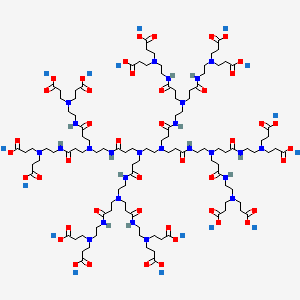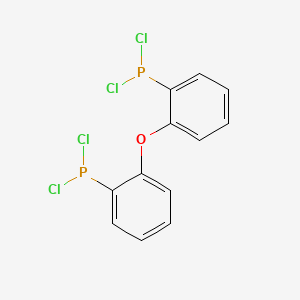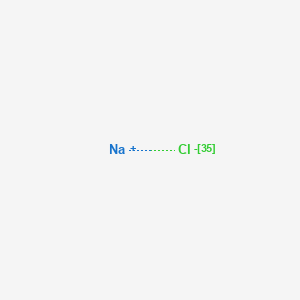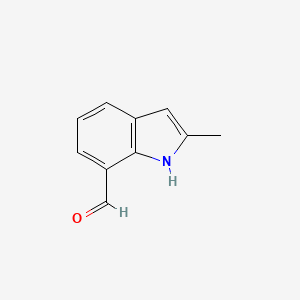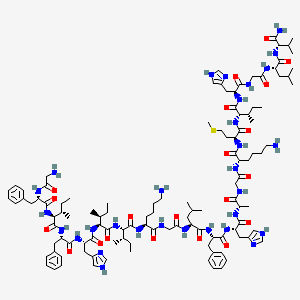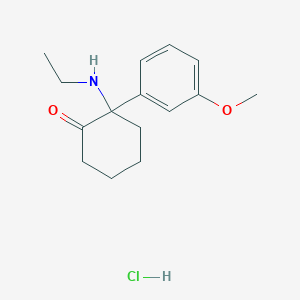
Methoxetamine hydrochloride
概要
説明
Methoxetamine (hydrochloride) is a synthetic dissociative anesthetic belonging to the arylcyclohexylamine class. It was developed as a designer drug and is known for its dissociative and hallucinogenic effects. Methoxetamine (hydrochloride) acts primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist, similar to other compounds in its class such as ketamine and phencyclidine .
作用機序
メトキセタミン(塩酸塩)は、主にNMDA受容体の拮抗作用によって効果を発揮します . この受容体は、シナプス可塑性と記憶機能に関与しています。メトキセタミンはNMDA受容体を遮断することで、正常な神経伝達を阻害し、解離性および幻覚作用をもたらします。さらに、メトキセタミンはセロトニンの再取り込みを阻害し、精神活性作用に寄与しています。
6. 類似の化合物との比較
メトキセタミン(塩酸塩)は、ケタミンやフェンシクリジンなどの他の解離性麻酔薬とよく比較されます . 比較の要点として、以下があります。
ケタミン: メトキセタミンとケタミンはどちらもNMDA受容体拮抗薬ですが、メトキセタミンは作用時間が長く、膀胱毒性に関する副作用が少ないように設計されています。
フェンシクリジン(PCP): メトキセタミンはフェンシクリジンと構造的に類似していますが、より安全なプロファイルを持ち、乱用される可能性が低いと考えられています。
類似の化合物には、以下があります。
- ケタミン
- フェンシクリジン(PCP)
- N-エチルノルケタミン(NENK)
- 2-MeO-N-エチルケタミン(2-MeO-NEK)
- 4-MeO-N-エチルケタミン(4-MeO-NEK)
メトキセタミンは、特定の受容体相互作用や副作用の軽減などの独自の特性を持つため、研究や潜在的な治療的応用に役立つ化合物です。
生化学分析
Biochemical Properties
Methoxetamine hydrochloride interacts with several enzymes, proteins, and other biomolecules. It acts mainly as an NMDA receptor antagonist . It was often believed to possess opioid properties due to its structural similarity to 3-HO-PCP, but this assumption is not supported by data, which shows insignificant affinity for the μ-opioid receptor by the compound .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce cytotoxicity in H9c2 cells, a cell line derived from rat heart tissue . This cytotoxicity is possibly related to the regulation of the expression and function of P21 protein (Cdc42/Rac)-activated kinase 1 (PAK-1) .
Molecular Mechanism
The mechanism of action of this compound is primarily through its antagonistic effect on the NMDA receptor . It has also been found to act as a serotonin reuptake inhibitor . It shows little or no effect on the reuptake of dopamine and norepinephrine .
Temporal Effects in Laboratory Settings
It has been associated with hospitalizations from high and/or combined consumption in the US and UK . Acute reversible cerebellar toxicity has been documented in three cases of hospital admission due to MXE overdose, lasting for between one and four days after exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes O-demethylation, hydroxylation, N-deethylation, dehydrogenation, and reduction .
準備方法
The synthesis of methoxetamine (hydrochloride) involves several steps starting from commercially available compounds. One common synthetic route includes the following steps :
Formation of an aromatic nitrile: This involves the reaction of an aromatic compound with a nitrile group.
Grignard reaction: The aromatic nitrile undergoes a Grignard reaction to form an intermediate compound.
Bromination: The intermediate compound is then brominated.
Imine formation: The brominated compound reacts with an appropriate amine to form an imine.
Cyclization: The imine undergoes cyclization upon heating to form methoxetamine.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. The reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
化学反応の分析
メトキセタミン(塩酸塩)は、様々な化学反応を起こし、以下のような反応があります :
酸化: メトキセタミンは酸化されて様々な代謝産物を生成することができます。一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 還元反応は、メトキセタミンを対応するアミン誘導体に転換させることができます。水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: メトキセタミンは、官能基が他の基に置き換えられる置換反応を起こすことができます。例えば、ハロゲン化は分子にハロゲン原子を導入することができます。
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は一般的にヒドロキシル化された代謝産物の生成をもたらします。
4. 科学研究への応用
メトキセタミン(塩酸塩)は、いくつかの科学研究への応用があります :
化学: 類似の化合物の同定と定量化のための分析化学における標準物質として使用されます。
生物学: メトキセタミンは、特にNMDA受容体との相互作用について、中枢神経系への影響について研究されています。
医学: 抗うつ効果など、治療の可能性を探求するための研究が進んでいます。
産業: メトキセタミンは、新しい精神活性物質の開発や、解離性麻酔薬の薬理学を研究するためのツールとして使用されています。
科学的研究の応用
Methoxetamine (hydrochloride) has several scientific research applications :
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Methoxetamine is studied for its effects on the central nervous system, particularly its interaction with NMDA receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its antidepressant effects.
Industry: Methoxetamine is used in the development of new psychoactive substances and as a tool for studying the pharmacology of dissociative anesthetics.
類似化合物との比較
Methoxetamine (hydrochloride) is often compared to other dissociative anesthetics such as ketamine and phencyclidine . Here are some key points of comparison:
Ketamine: Both methoxetamine and ketamine are NMDA receptor antagonists, but methoxetamine is designed to have a longer duration of action and fewer side effects related to bladder toxicity.
Phencyclidine (PCP): Methoxetamine shares structural similarities with phencyclidine but is considered to have a safer profile and less potential for abuse.
Similar compounds include:
- Ketamine
- Phencyclidine (PCP)
- N-ethylnorketamine (NENK)
- 2-MeO-N-ethylketamine (2-MeO-NEK)
- 4-MeO-N-ethylketamine (4-MeO-NEK)
Methoxetamine’s unique properties, such as its specific receptor interactions and reduced side effects, make it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-16-15(10-5-4-9-14(15)17)12-7-6-8-13(11-12)18-2;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNRBMKLTGCSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239908-48-5 | |
| Record name | Cyclohexanone, 2-(ethylamino)-2-(3-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239908-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHOXETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO8XUO3NY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystallographic data obtained for methoxetamine hydrochloride?
A1: The study successfully determined the crystal structure of this compound using X-ray powder diffraction. This technique revealed key structural information, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9,10-Bis[(triisopropylsilyl)ethynyl]anthracene](/img/structure/B1512862.png)
![N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B1512864.png)


![Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+)](/img/structure/B1512871.png)
![Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II)](/img/structure/B1512872.png)
![([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol](/img/structure/B1512874.png)
